An In-Depth Technical Guide to 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: Structure, Metabolism, and Clinical Relevance
An In-Depth Technical Guide to 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: Structure, Metabolism, and Clinical Relevance
This technical guide provides a comprehensive overview of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of lipid metabolism and its implications in human health and disease.
Introduction: The Significance of a Transient Metabolite
3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is a complex lipid molecule that, while not a household name, plays a critical role in the intricate symphony of cellular metabolism. It exists as a transient intermediate in the breakdown of very long-chain fatty acids (VLCFAs), specifically polyunsaturated fatty acids (PUFAs), within a specialized cellular organelle known as the peroxisome. Understanding the structure, formation, and fate of this molecule is paramount for deciphering the complexities of lipid homeostasis and the pathophysiology of a class of devastating genetic disorders known as peroxisomal biogenesis disorders.
Chemical Structure and Properties
3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is a long-chain acyl-CoA thioester. Its structure is characterized by:
-
A 24-carbon fatty acyl chain (tetracosanoyl): This very long aliphatic chain underscores its classification as a VLCFA derivative.
-
Four cis double bonds: Located at carbons 12, 15, 18, and 21, these double bonds introduce kinks into the fatty acyl chain, contributing to membrane fluidity when incorporated into complex lipids.
-
A hydroxyl group at the third carbon (C3) in the (S) stereochemical configuration: This hydroxyl group is the defining feature of this intermediate and is introduced during the second step of β-oxidation.
-
A Coenzyme A (CoA) thioester linkage: The carboxyl group of the fatty acid is linked to the thiol group of Coenzyme A, activating the fatty acid for enzymatic reactions.
| Property | Value | Source |
| Molecular Formula | C45H74N7O18P3S | [1] |
| Monoisotopic Mass | 1125.4023 Da | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,12Z,15Z,18Z,21Z)-3-hydroxytetracosa-12,15,18,21-tetraenethioate | [1] |
Biosynthesis and Metabolic Fate: A Key Step in Peroxisomal β-Oxidation
3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is not synthesized de novo but is rather an intermediate in the catabolism of C24:4 polyunsaturated fatty acids within the peroxisome. The breakdown of VLCFAs occurs almost exclusively in peroxisomes, as mitochondria are not equipped to handle these exceptionally long lipid molecules[2][3][4].
The peroxisomal β-oxidation pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons in each cycle.
The Peroxisomal β-Oxidation Spiral:
-
Oxidation: The cycle begins with the FAD-dependent acyl-CoA oxidase (ACOX) introducing a double bond between the α and β carbons (C2 and C3) of the acyl-CoA, yielding a trans-2-enoyl-CoA.
-
Hydration: The trans-2-enoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of the peroxisomal multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein (D-BP), encoded by the HSD17B4 gene. This reaction adds a hydroxyl group to the β-carbon, forming 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA .
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of MFE-2 then oxidizes the hydroxyl group to a keto group, generating 3-ketoacyl-CoA.
-
Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a peroxisomal thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original substrate. This shortened acyl-CoA can then re-enter the β-oxidation spiral.
Figure 1: The peroxisomal β-oxidation pathway highlighting the formation of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA.
Physiological and Pathological Significance
As a metabolic intermediate, 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA does not have a known direct signaling role. Its significance lies in its position within a critical metabolic pathway. The proper flux through the peroxisomal β-oxidation pathway is essential for:
-
Energy Production: While peroxisomal β-oxidation does not directly generate ATP, the resulting acetyl-CoA and shortened acyl-CoAs can be transported to the mitochondria for complete oxidation and energy production.
-
Lipid Homeostasis: By degrading VLCFAs, peroxisomes prevent their accumulation to toxic levels. VLCFAs can disrupt cell membrane integrity and function.
-
Synthesis of Essential Molecules: The breakdown of certain fatty acids in peroxisomes provides precursors for the synthesis of other important molecules, such as docosahexaenoic acid (DHA) and bile acids.
Clinical Relevance: Peroxisomal Disorders
Defects in the enzymes of peroxisomal β-oxidation, including MFE-2 (D-bifunctional protein), lead to a group of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs), with Zellweger syndrome being the most severe form. In these conditions, the β-oxidation pathway is blocked, leading to the accumulation of upstream metabolites, including VLCFAs and their hydroxylated intermediates.
The accumulation of 3-hydroxy very long-chain fatty acids is a biochemical hallmark of these disorders. While the specific contribution of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA to the pathology is not fully elucidated, the buildup of these amphipathic molecules is thought to contribute to cellular dysfunction, particularly in the nervous system, liver, and kidneys.
Experimental Methodologies
The study of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA presents analytical challenges due to its low abundance, transient nature, and complex structure.
A. Synthesis and Purification
Currently, there are no commercially available standards for 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, and a specific, detailed protocol for its chemical synthesis has not been published. However, general strategies for the synthesis of related polyunsaturated fatty acids and their CoA esters can be adapted. A potential synthetic route would involve the synthesis of the corresponding 3-hydroxy fatty acid followed by its enzymatic or chemical ligation to Coenzyme A.
Purification of polyunsaturated acyl-CoA esters is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Generalized Protocol for Acyl-CoA Purification by RP-HPLC:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The elution of the acyl-CoA can be monitored by UV absorbance at 260 nm, which corresponds to the adenine moiety of Coenzyme A.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
-
Desalting: The collected fractions are desalted using a solid-phase extraction (SPE) cartridge or another suitable method.
-
Lyophilization: The purified acyl-CoA is lyophilized to obtain a stable powder.
B. Characterization and Quantification
The definitive identification and quantification of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA in biological samples is best achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 2: A generalized analytical workflow for the characterization and quantification of 3-hydroxy very long-chain acyl-CoAs.
Key Steps in LC-MS/MS Analysis:
-
Sample Preparation: Biological samples (e.g., cultured cells, tissue homogenates) are subjected to lipid extraction, often followed by solid-phase extraction to enrich for acyl-CoAs.
-
Chromatographic Separation: The extracted lipids are separated by RP-HPLC. The long, polyunsaturated nature of the acyl chain requires a carefully optimized gradient to achieve good separation from other lipid species.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically using electrospray ionization (ESI). For quantitative analysis, multiple reaction monitoring (MRM) is employed. This involves selecting the precursor ion (the protonated molecule of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA) and monitoring for a specific product ion generated by collision-induced dissociation. A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.
Future Directions and Drug Development
The study of 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA and its metabolic context opens several avenues for future research and therapeutic development.
-
Biomarker Development: Accurate quantification of this and other 3-hydroxy VLCFAs in plasma or other patient samples could serve as a valuable biomarker for the diagnosis and monitoring of peroxisomal disorders.
-
Understanding Disease Pathophysiology: The availability of synthetic standards for 3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA would enable researchers to investigate its specific cytotoxic effects and its contribution to the cellular pathology of peroxisomal disorders.
-
Therapeutic Strategies: A deeper understanding of the peroxisomal β-oxidation pathway could lead to the development of therapeutic strategies for peroxisomal disorders. These might include substrate reduction therapies aimed at decreasing the load of VLCFAs entering the peroxisome, or pharmacological chaperones designed to stabilize and restore the function of mutant MFE-2.
Conclusion
3(S)-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, though a transient player in the grand scheme of cellular metabolism, holds a position of considerable importance. As a key intermediate in the peroxisomal β-oxidation of very long-chain polyunsaturated fatty acids, its proper metabolism is essential for lipid homeostasis and cellular health. Its accumulation in peroxisomal disorders underscores the critical role of this metabolic pathway and provides a potential target for diagnostic and therapeutic intervention. Further research, facilitated by the development of specific analytical tools and standards, will undoubtedly shed more light on the precise roles of this fascinating molecule in health and disease.
References
- Wanders, R. J. A., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual Review of Biochemistry, 75, 295-332.
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 3(s)-hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-coa. Retrieved January 3, 2026, from [Link]
-
HSD17B4 HSD17B4, peroxisomal multifunctional enzyme type 2 [Homo sapiens (human)] - Gene - NCBI. (n.d.). Retrieved January 3, 2026, from [Link]
- Ferdinandusse, S., Denis, S., Mooijer, P. A., Dekker, C., Mulder, M., Van Veldhoven, P. P., ... & Wanders, R. J. (2001). Identification of the peroxisomal 3-oxoacyl-CoA thiolase (ACAA1) as the enzyme that is deficient in pseudo-Zellweger syndrome. American journal of human genetics, 68(3), 796-800.
- Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(3), 295-304.
-
Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal beta-oxidation - PubMed. (1990, August 1). Retrieved January 3, 2026, from [Link]
-
Reconstitution of human peroxisomal β-oxidation in yeast - PMC. (n.d.). Retrieved January 3, 2026, from [Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. (2022, November 28). Retrieved January 3, 2026, from [Link]
-
Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]
-
Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4. (2019, June 28). Retrieved January 3, 2026, from [Link]
-
HSD17B4 - Peroxisomal multifunctional enzyme type 2 - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved January 3, 2026, from [Link]
-
First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea - PMC. (n.d.). Retrieved January 3, 2026, from [Link]
-
Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review - PMC. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
